molecular formula C11H20N2O B2994509 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one CAS No. 1340469-91-1

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2994509
CAS No.: 1340469-91-1
M. Wt: 196.294
InChI Key: LXKVDIWLAISLBR-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C11H20N2O It is a derivative of piperazine, a heterocyclic amine, and contains a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 4-butan-2-ylpiperazine with prop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific biological targets.

    Materials Science: It is used in the development of new materials with unique properties, such as enhanced mechanical strength or electrical conductivity.

    Biological Research: The compound is investigated for its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is utilized in various industrial processes, such as the synthesis of other chemical compounds or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Butan-2-ylpiperazin-1-yl)prop-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, as it may offer advantages over other similar compounds in terms of reactivity, stability, or biological activity.

Properties

IUPAC Name

1-(4-butan-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-10(3)12-6-8-13(9-7-12)11(14)5-2/h5,10H,2,4,6-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKVDIWLAISLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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